Cas no 2640975-88-6 (Ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate)

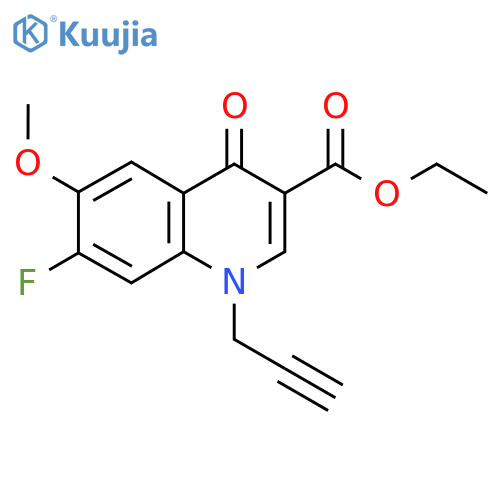

2640975-88-6 structure

商品名:Ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate

Ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 7-fluoro-1,4-dihydro-6-methoxy-4-oxo-1-(2-propyn-1-yl)-3-quinolinecarboxylate

- AKOS040727814

- F6782-4587

- ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate

- 2640975-88-6

- Ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate

-

- インチ: 1S/C16H14FNO4/c1-4-6-18-9-11(16(20)22-5-2)15(19)10-7-14(21-3)12(17)8-13(10)18/h1,7-9H,5-6H2,2-3H3

- InChIKey: MKDWJPROBLYKLB-UHFFFAOYSA-N

- ほほえんだ: FC1C(=CC2C(C(C(=O)OCC)=CN(CC#C)C=2C=1)=O)OC

計算された属性

- せいみつぶんしりょう: 303.09068609g/mol

- どういたいしつりょう: 303.09068609g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 536

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 密度みつど: 1.289±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 457.7±45.0 °C(Predicted)

- 酸性度係数(pKa): -0.41±0.70(Predicted)

Ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6782-4587-5μmol |

ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate |

2640975-88-6 | 5μmol |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6782-4587-2mg |

ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate |

2640975-88-6 | 2mg |

$59.0 | 2023-09-07 | ||

| Life Chemicals | F6782-4587-40mg |

ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate |

2640975-88-6 | 40mg |

$140.0 | 2023-09-07 | ||

| Life Chemicals | F6782-4587-20mg |

ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate |

2640975-88-6 | 20mg |

$99.0 | 2023-09-07 | ||

| Life Chemicals | F6782-4587-25mg |

ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate |

2640975-88-6 | 25mg |

$109.0 | 2023-09-07 | ||

| Life Chemicals | F6782-4587-50mg |

ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate |

2640975-88-6 | 50mg |

$160.0 | 2023-09-07 | ||

| Life Chemicals | F6782-4587-15mg |

ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate |

2640975-88-6 | 15mg |

$89.0 | 2023-09-07 | ||

| Life Chemicals | F6782-4587-4mg |

ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate |

2640975-88-6 | 4mg |

$66.0 | 2023-09-07 | ||

| Life Chemicals | F6782-4587-30mg |

ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate |

2640975-88-6 | 30mg |

$119.0 | 2023-09-07 | ||

| Life Chemicals | F6782-4587-10mg |

ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate |

2640975-88-6 | 10mg |

$79.0 | 2023-09-07 |

Ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

2640975-88-6 (Ethyl 7-fluoro-6-methoxy-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate) 関連製品

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 68551-17-7(Isoalkanes, C10-13)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 157047-98-8(Benzomalvin C)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量